molecular formula C13H20N4O4S B4101438 N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline

N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline

Cat. No.: B4101438
M. Wt: 328.39 g/mol
InChI Key: YASAZPLCSRYECF-UHFFFAOYSA-N
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Description

N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of aniline derivatives followed by the introduction of the piperazine ring and subsequent sulfonylation and ethylation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-5-(methylsulfonyl)-4-(4-piperidinyl)-2-pyrimidinamine
  • N-ethyl-5-(methylsulfonyl)-4-(3-piperidinyl)-2-pyrimidinamine

Uniqueness

N-ethyl-5-[4-(methylsulfonyl)piperazin-1-yl]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-3-14-12-10-11(4-5-13(12)17(18)19)15-6-8-16(9-7-15)22(2,20)21/h4-5,10,14H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASAZPLCSRYECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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